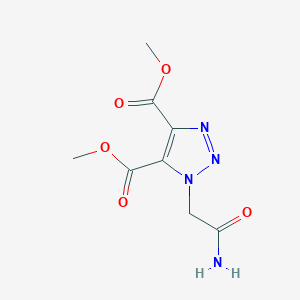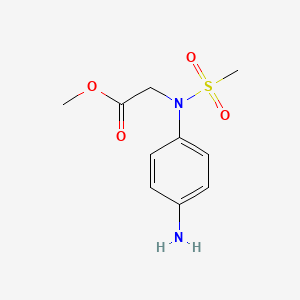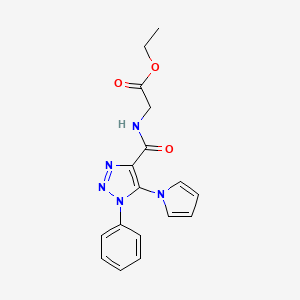
ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Nahlé et al. (2021) investigated novel triazole derivatives, including compounds closely related to ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate, as ecological corrosion inhibitors for mild steel in acidic environments. These inhibitors, specifically [Tria-CO2Et], showed high inhibition performance, achieving an efficiency of 95.3% at a concentration of 1.0 × 10^−3 M. This research highlights the compound's potential in protecting metal surfaces against corrosion, leveraging both experimental and theoretical approaches to understand the mechanisms of action (Nahlé et al., 2021).
Anticancer and Anti-inflammatory Activities
Another realm of application is seen in the synthesis and biological evaluation of derivatives for potential anticancer and anti-inflammatory effects. Rahmouni et al. (2016) synthesized a novel series of derivatives and evaluated them for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, an enzyme associated with inflammation and cancer. This study demonstrates the compound's relevance in developing new therapeutic agents (Rahmouni et al., 2016).
Molecular Docking and Spectroscopic Analysis
El-Azab et al. (2016) focused on the spectroscopic analysis and molecular docking studies of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, a compound with structural similarities, to investigate its inhibitory activity against pyrrole inhibitor. This research underscores the utility of such compounds in computational drug discovery, providing insights into their binding affinities and interaction mechanisms with biological targets (El-Azab et al., 2016).
Synthesis and Biological Activities
The synthesis and investigation of biological activities of ethyl 2-(2-pyridylacetate) derivatives containing various heterocyclic moieties, as reported by Szulczyk et al. (2017), extend the compound's application into antimicrobial and antiviral domains. These studies highlight the potential of such compounds in addressing various microbial infections and diseases (Szulczyk et al., 2017).
Propriétés
IUPAC Name |
ethyl 2-[(1-phenyl-5-pyrrol-1-yltriazole-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-25-14(23)12-18-16(24)15-17(21-10-6-7-11-21)22(20-19-15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATENGJHUMLMWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2874197.png)
![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate](/img/structure/B2874199.png)
![(2-Chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2874202.png)
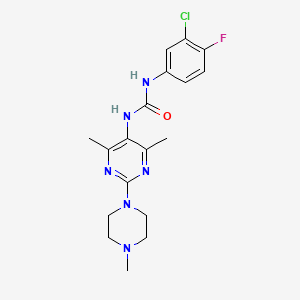
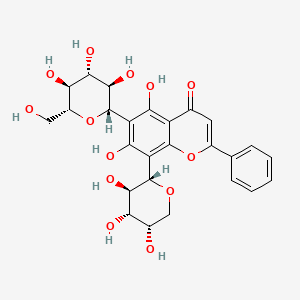
![1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2874208.png)
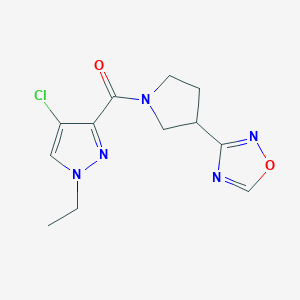
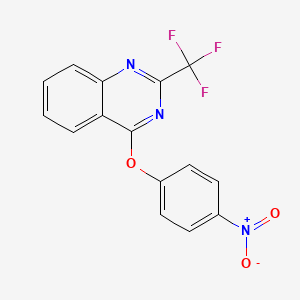
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874213.png)
![Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2874215.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2874216.png)

